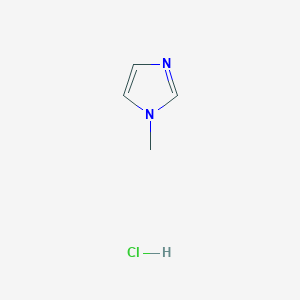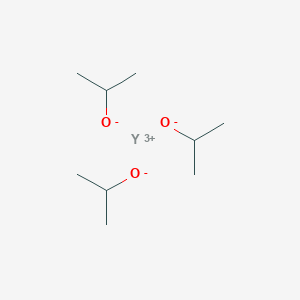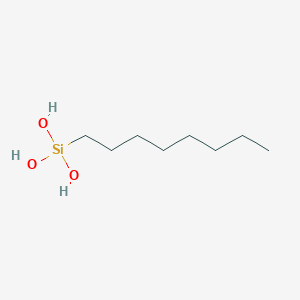
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane” is a type of organometallic compound . It is also known as Grubbs Catalyst M103 . The empirical formula of this compound is C35H62Cl2P2Ru . It is used as a homogeneous catalyst for various types of metathesis reactions, including alkene metathesis, cross metathesis, ring-closing metathesis, and self metathesis .
Synthesis Analysis
This compound is used as a reactant for the synthesis of ruthenium olefin metathesis catalysts . It is also used as a catalyst for ring-opening metathesis polymerization . Its kinetic application profile is similar to that of the first-generation Grubbs Catalyst .Molecular Structure Analysis
The molecular weight of “Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane” is 716.79 . The SMILES string representation of this compound isCl[Ru]Cl.[CH][CH]CC.C1CCC(C1)P(C2CCCC2)C3CCCC3.C4CCC(C4)P(C5CCCC5)C6CCCC6 . Chemical Reactions Analysis
“Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane” is used in various types of metathesis reactions . It is a reactant for the synthesis of ruthenium olefin metathesis catalysts and is also used as a catalyst for ring-opening metathesis polymerization .Physical And Chemical Properties Analysis
“Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane” appears as a purple powder . It has a melting point of 94-96 °C . The solubility of this compound in water is not specified .Safety and Hazards
This compound is classified as a flammable solid (Hazard Classifications Flam. Sol. 1) . It has a hazard statement of H228 . The compound should be stored at a temperature of 2-8°C . It should be kept away from direct sunlight in a dry, cool, and well-ventilated area . Contact with skin and eyes should be avoided .
Propiedades
Número CAS |
220883-08-9 |
|---|---|
Fórmula molecular |
C35H62Cl2P2Ru |
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
SMILES canónico |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



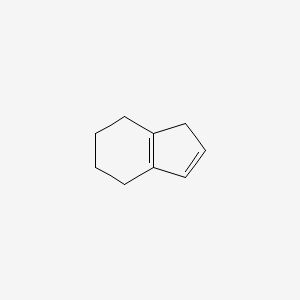

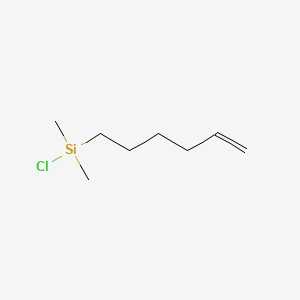

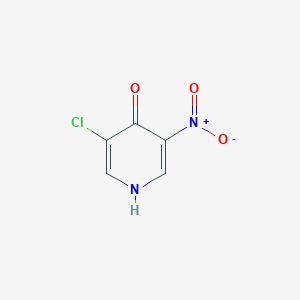


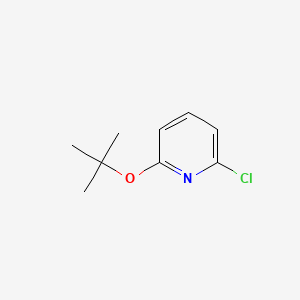
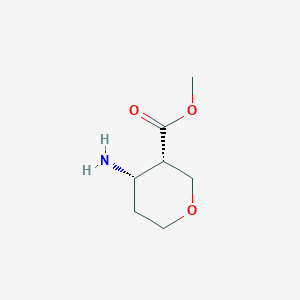
![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)
